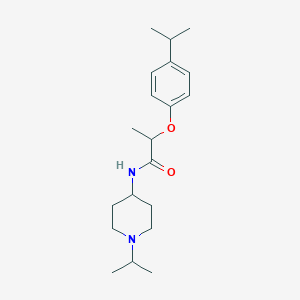![molecular formula C16H23NO2 B5134443 2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B5134443.png)
2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a complex molecule that has been synthesized using various methods and has shown promising results in various experiments.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide is not fully understood. However, it is believed to act as a modulator of specific receptors in the brain, including GABA-A and NMDA receptors. It has also been shown to have an effect on the activity of enzymes involved in neurotransmitter synthesis and metabolism.
Biochemical and Physiological Effects:
2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide has been shown to have various biochemical and physiological effects. It has been found to enhance the activity of GABA-A receptors, leading to increased inhibitory neurotransmission. It has also been shown to modulate the activity of NMDA receptors, leading to changes in synaptic plasticity. Additionally, it has been shown to affect the activity of enzymes involved in neurotransmitter synthesis and metabolism, leading to changes in neurotransmitter levels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide in lab experiments is its potency and selectivity. It has been shown to have a high affinity for specific receptors in the brain, making it a useful tool in the study of these receptors. However, one limitation is its complex structure, which can make its synthesis and purification challenging.
Orientations Futures
There are several future directions for the use of 2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide in scientific research. One direction is the development of new drugs that target specific receptors in the brain, using 2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide as a starting point. Another direction is the study of protein-protein interactions using 2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide as a tool. Additionally, the use of 2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide in the study of neurotransmitter synthesis and metabolism could lead to new therapeutic strategies for neurological disorders.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide involves several steps, including the preparation of starting materials, reaction, and purification. The starting materials required for the synthesis are 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, 2-methylpropanoyl chloride, and triethylamine. The reaction involves the formation of an amide bond between the carboxylic acid and the 2-methylpropanoyl chloride in the presence of triethylamine. The product is then purified using column chromatography to obtain pure 2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide.
Applications De Recherche Scientifique
2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide has shown potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. It has been used as a ligand in the design and synthesis of novel drugs that target specific receptors in the brain. It has also been used as a tool in the study of protein-protein interactions and the development of new therapeutic strategies.
Propriétés
IUPAC Name |
2-methyl-N-[(4-phenyloxan-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13(2)15(18)17-12-16(8-10-19-11-9-16)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBVOSRSJHJOEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1(CCOCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]methyl}phenol](/img/structure/B5134362.png)
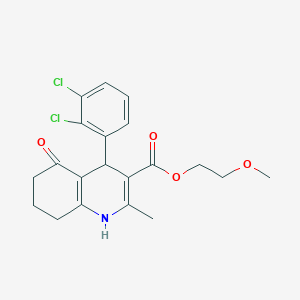
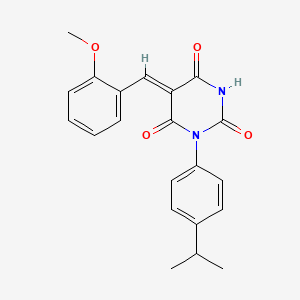
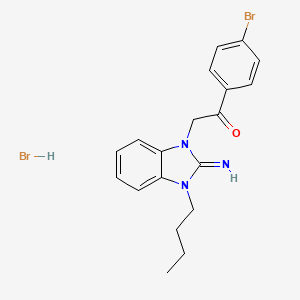
![2-(2-nitrophenyl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B5134393.png)

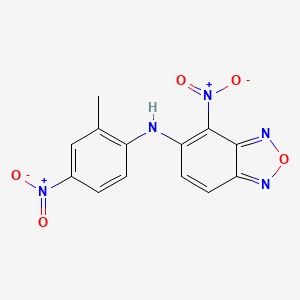
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride](/img/structure/B5134409.png)
![4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B5134418.png)
![4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-cyclopentylbenzamide](/img/structure/B5134423.png)
![N-{3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5134427.png)
![2-(3-nitrobenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5134432.png)
![2-methoxy-4-(1-propen-1-yl)-1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene](/img/structure/B5134434.png)
